molecular formula C12H8Cl2N4O B2406196 N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 2094617-02-2

N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2406196
CAS No.: 2094617-02-2
M. Wt: 295.12
InChI Key: GZXRZKCQBHQIRO-UHFFFAOYSA-N
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Description

N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyano group, dichlorophenyl group, and a pyrazole ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide typically involves the reaction of 3,4-dichlorobenzyl cyanide with 1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-3-carboxamide
  • N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-5-carboxamide
  • N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate

Uniqueness

N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both cyano and dichlorophenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

IUPAC Name

N-[cyano-(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4O/c13-9-2-1-7(3-10(9)14)11(4-15)18-12(19)8-5-16-17-6-8/h1-3,5-6,11H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXRZKCQBHQIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C#N)NC(=O)C2=CNN=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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